molecular formula C9H10O2 B14242070 Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane] CAS No. 344294-82-2

Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]

Cat. No.: B14242070
CAS No.: 344294-82-2
M. Wt: 150.17 g/mol
InChI Key: WGUIRZRLOCLOOE-UHFFFAOYSA-N
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Description

Spiro[bicyclo[410]hepta-2,4-diene-7,2’-[1,3]dioxolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[410]hepta-2,4-diene core fused with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] typically involves the reaction of cycloheptatriene with a suitable dioxolane derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A precursor in the synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane], known for its valence isomerization properties.

    Bicyclo[4.1.0]hepta-2,4-diene: Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.

    1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different core structures.

Uniqueness

Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

344294-82-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,7'-bicyclo[4.1.0]hepta-2,4-diene]

InChI

InChI=1S/C9H10O2/c1-2-4-8-7(3-1)9(8)10-5-6-11-9/h1-4,7-8H,5-6H2

InChI Key

WGUIRZRLOCLOOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3C2C=CC=C3

Origin of Product

United States

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